molecular formula C22H28Cl2O4 B142194 Mometasone CAS No. 105102-22-5

Mometasone

Katalognummer B142194
CAS-Nummer: 105102-22-5
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: QLIIKPVHVRXHRI-CXSFZGCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mometasone Description

Mometasone is a synthetic corticosteroid with potent anti-inflammatory properties, used in various formulations for the treatment of different conditions. It is available as an inhaled glucocorticoid for asthma, a topical treatment for dermatological disorders, and an intranasal spray for allergic rhinitis. Mometasone furoate, a specific form of mometasone, has been shown to be effective in improving lung function and controlling symptoms in patients with moderate to mild asthma . It is also used in dermatology for conditions like atopic dermatitis, seborrhoeic dermatitis, and psoriasis, offering the convenience of once-daily administration and a low risk of causing skin atrophy . For allergic rhinitis, mometasone furoate nasal spray is a well-tolerated and effective treatment option .

Synthesis Analysis

Molecular Structure Analysis

Mometasone has a specific molecular structure characterized by a 16 alpha-methyl analogue of beclomethasone. This structure is responsible for its high potency and effectiveness in treating inflammation and related symptoms in various conditions .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving mometasone. However, its mechanism of action typically involves binding to glucocorticoid receptors, modulating gene expression, and reducing the production of inflammatory cytokines and mediators .

Physical and Chemical Properties Analysis

Mometasone furoate is a potent molecule with low systemic bioavailability, which minimizes potential systemic side effects. It has been found to be a potent inhibitor of cytokine production, with very low concentrations effectively inhibiting the production of IL-1, IL-6, and TNF-alpha . The compound's physical and chemical properties allow it to be formulated in various delivery systems, including dry powder inhalers, creams, ointments, lotions, and nasal sprays, to target different tissues and conditions .

Case Studies

Several studies have demonstrated the efficacy and safety of mometasone in treating different conditions. In asthma, mometasone furoate improved FEV1 and other secondary efficacy variables such as peak expiratory flow rate (PEFR), asthma symptoms, and nocturnal awakenings . In dermatological applications, mometasone 0.1% showed significant superiority over less potent glucocorticoids and was as effective as other potent glucocorticoids with a low potential for adverse systemic effects . In allergic rhinitis, mometasone furoate nasal spray was effective in both treatment and prophylaxis of nasal symptoms . Additionally, mometasone has been shown to have divergent effects on eosinophil and neutrophil apoptosis, enhancing eosinophil apoptosis while inhibiting neutrophil apoptosis, which may contribute to its therapeutic effects in asthma .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Ocular Inflammation

  • Summary of Application : Mometasone furoate (MF) is a medium-potency synthetic glucocorticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its role in the treatment of ocular inflammation has been explored .
  • Methods of Application : The in vivo safety of the intravitreal (IVT) injection of MF (80, 160, and 240 µg) was evaluated via clinical examination (including the assessment of intraocular pressure), electroretinography (ERG), and histopathology .
  • Results or Outcomes : Intravitreal MF showed no toxicity in all the investigated doses, with 160 µg leading to attenuated disease progression and improvement in clinical, morphological, and functional parameters. There was a significant reduction in the levels of inflammatory markers (myeloperoxidase, interleukins 6 and 1β, CXCL-1, and tumor necrosis factor-alpha) when compared to the levels in untreated animals .

2. Nasal Suspension Spray

  • Summary of Application : Mometasone Furoate Nasal Suspension Spray is used for the treatment of seasonal and perennial allergic rhinitis symptoms in patients 2 years of age and older .
  • Methods of Application : To establish the bioequivalence of this generic nasal suspension spray with the reference listed drug product (RLD), Nasonex®, a “weight-of-evidence” approach was utilized by the applicant that included formulation and device similarities, equivalent in vitro performance, equivalent systemic exposure, and equivalent local delivery .
  • Results or Outcomes : The approval of the first generic Mometasone Furoate Nasal Suspension Spray is precedent-setting and paves a new pathway to establish bioequivalence for generic nasal suspension sprays .

3. Treatment of Inflammatory Diseases of the Nose and Paranasal Sinuses

  • Summary of Application : Mometasone furoate (MF) has been demonstrated to be effective in the treatment of the inflammatory diseases of the nose and paranasal sinuses .
  • Methods of Application : The effectiveness of MF for treatment and/or prophylaxis of nasal symptoms in seasonal and perennial allergic rhinitis has been established with a level of evidence Ia .
  • Results or Outcomes : When compared to its competitors, MF shows a greater symptom control. It is a reliable treatment in the long term thanks not only to its proven efficacy, but also to its safety being on the market since more than 17 years .

4. Nasal Absorption Enhancement

  • Summary of Application : The membrane permeability of MF was evaluated according to previous reports using Franz diffusion cell .
  • Methods of Application : A 0.45 μm pore-size membrane filters (MF™-MEMBRANE FILTER, Merck Millipore, Tokyo, Japan) was fixed on the cell .
  • Results or Outcomes : The study showed the potential of MF in enhancing nasal absorption .

5. Treatment of Asthma

  • Summary of Application : Studies in asthmatic patients have demonstrated that mometasone provides a favorable ratio of topical to systemic activity due to its primary local effect along with the extensive hepatic metabolism and the lack of active metabolites .
  • Methods of Application : Mometasone is administered via inhalation for the treatment of asthma .
  • Results or Outcomes : The use of mometasone in asthmatic patients has shown to effectively control and manage the symptoms of asthma .

6. Treatment of Skin Conditions

  • Summary of Application : Mometasone, also known as mometasone furoate, is a steroid medication used to treat certain skin conditions .
  • Methods of Application : Mometasone is applied topically to the skin for the treatment of certain skin conditions .
  • Results or Outcomes : The use of mometasone has shown to effectively manage and treat the symptoms of certain skin conditions .

Safety And Hazards

Mometasone furoate can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872412
Record name Mometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble., 5.23e-03 g/L
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mometasone

CAS RN

105102-22-5
Record name Mometasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105102-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218-220 °C, 218 - 220 °C
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mometasone
Reactant of Route 2
Mometasone
Reactant of Route 3
Mometasone
Reactant of Route 4
Mometasone
Reactant of Route 5
Mometasone
Reactant of Route 6
Mometasone

Citations

For This Compound
24,400
Citations
A Prakash, P Benfield - Drugs, 1998 - Springer
… have been reported with mometasone. Mometasone has shown a low risk of primary sensitisation and cross-reactions in preliminary patch test studies. Mometasone is a well tolerated …
Number of citations: 146 link.springer.com
M Zitt, T Kosoglou, J Hubbell - Drug safety, 2007 - Springer
… is mometasone furoate nasal spray, a potent and effective treatment for seasonal and perennial allergic rhinitis and nasal polyposis. Mometasone … exposure to mometasone furoate after …
Number of citations: 103 link.springer.com
D Passali, MC Spinosi… - Multidisciplinary …, 2016 - mrmjournal.biomedcentral.com
… of effectiveness and safety between mometasone furoate (MF) and its main competitors. Searching through Pub Med and Google Scholar and using as entries “mometasone furoate”, “…
Number of citations: 71 mrmjournal.biomedcentral.com
BE Barton, JP Jakway, SR Smith… - Immunopharmacology …, 1991 - Taylor & Francis
… Mometasone furoate had previously been shown to be a very … possible mechanism of mometasone furoate's high potency. … compare the potency of mometasone furoate in inhibiting the …
Number of citations: 127 www.tandfonline.com
CE Brightling, S McKenna, B Hargadon, S Birring… - Thorax, 2005 - thorax.bmj.com
… mometasone compared with placebo progressively from the least to the most eosinophilic tertile. The mean change in post-bronchodilator FEV 1 with mometasone … inhaled mometasone …
Number of citations: 436 thorax.bmj.com
Å Boström, H Lindman, C Swartling, B Berne… - Radiotherapy and …, 2001 - Elsevier
… The aim of this study was to investigate the effect of mometasone furoate cream (MMF) on … The primary aim of this study was to determine whether a corticosteroid cream, mometasone …
Number of citations: 311 www.sciencedirect.com
NK Veien, P Ølholm Larsen… - British Journal of …, 1999 - academic.oup.com
… , mometasone furoate. In a prospective, open, randomized trial, 120 patients with chronic hand eczema were treated daily with mometasone … up to 36 weeks with mometasone furoate on …
Number of citations: 207 academic.oup.com
SC Lazarus, JA Krishnan, TS King… - … England Journal of …, 2019 - Mass Medical Soc
… had mild, persistent asthma to receive mometasone (an inhaled glucocorticoid), tiotropium (a … The primary outcome was the response to mometasone as compared with placebo and to …
Number of citations: 123 www.nejm.org
…, Mometasone Furoate Nasal Spray With … - Annals of Allergy …, 2008 - Elsevier
… mometasone furoate NS plus loratadine and mometasone … Both mometasone furoate NS treatment regimens were more … CONCLUSIONS: Combination therapy with mometasone …
Number of citations: 122 www.sciencedirect.com
CB Small, J Hernandez, A Reyes, E Schenkel… - Journal of Allergy and …, 2005 - Elsevier
… pump spray unit containing an aqueous suspension of mometasone furoate monohydrate equivalent to 0.05% wt/wt mometasone furoate calculated on the anhydrous basis. The …
Number of citations: 201 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.